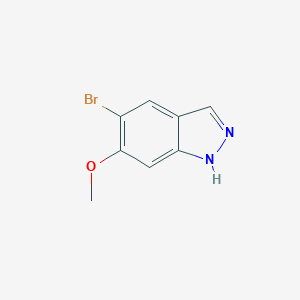

5-Bromo-6-methoxy-1H-indazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-6-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPPKDNNECOBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NNC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570923 | |

| Record name | 5-Bromo-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152626-78-3 | |

| Record name | 5-Bromo-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 152626-78-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Indazole Scaffolds in Drug Discovery and Medicinal Chemistry

The indazole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in modern drug discovery. sigmaaldrich.com Although rarely found in nature, synthetic indazole derivatives are integral to numerous commercially available drugs and compounds currently in clinical trials. chemsrc.comlookchem.com Their importance is rooted in the wide array of pharmacological activities they can exhibit, which is attributable to their unique chemical properties and the diverse substitutions they can accommodate. sigmaaldrich.comchembk.com

Indazole-containing compounds have been shown to possess a broad spectrum of biological activities. This versatility has established the indazole nucleus as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.

Table 1: Documented Biological Activities of Indazole Derivatives

| Biological Activity | Description |

| Anticancer | Indazole derivatives, such as Pazopanib and Axitinib, are effective as kinase inhibitors, a key mechanism in cancer therapy. sigmaaldrich.com |

| Anti-inflammatory | Compounds like Bendazac and Benzydamine are commercially available non-steroidal anti-inflammatory drugs (NSAIDs). sigmaaldrich.com |

| Antimicrobial | Research has demonstrated the efficacy of certain indazole derivatives against various bacterial and fungal strains. chemsrc.comchembk.com |

| Anti-HIV | The scaffold is present in molecules investigated for their ability to inhibit the human immunodeficiency virus. chemsrc.comchembk.com |

| Antiarrhythmic | Certain derivatives have been explored for their potential in managing cardiac arrhythmia. lookchem.comchembk.com |

| CNS-active | The indazole structure is a recurrent motif in drugs targeting the central nervous system. chemsrc.com |

The success of these drugs has spurred further research into designing and synthesizing novel indazole derivatives to address a wide range of diseases, including infectious, inflammatory, and neurodegenerative conditions.

Overview of 5 Bromo 6 Methoxy 1h Indazole S Research Trajectory

Established Synthetic Routes to the 1H-Indazole Coreajrconline.orgresearchgate.net

The construction of the fundamental 1H-indazole ring system can be achieved through several reliable synthetic pathways. These methods often involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring, starting from appropriately substituted aromatic precursors.

Cyclization Reactions from Hydrazones and Related Precursorsajrconline.orgresearchgate.net

A cornerstone in the synthesis of 1H-indazoles is the cyclization of aryl hydrazones. ajrconline.orgresearchgate.net This approach typically begins with the condensation of a substituted hydrazine (B178648), such as phenylhydrazine, with an ortho-haloaryl carbonyl compound, like a 2-halobenzaldehyde or a 2-haloacetophenone. researchgate.net The resulting arylhydrazone intermediate then undergoes an intramolecular cyclization to form the indazole ring. researchgate.net Various reagents and conditions can be employed to facilitate this cyclization, including the use of acids or bases.

Another notable method involves the reaction of aryl azides, which can undergo photocyclization to produce 2H-indazole-3-carboxamides under photocatalyst-free conditions. researchgate.net Furthermore, electrochemical methods have been developed for the radical-mediated Csp2-H/N-H cyclization of arylhydrazones, offering a metal- and oxidant-free pathway to 1H-indazoles. researchgate.net

A classic approach, first reported by Emil Fischer, involves the treatment of anilines with nitrous acid. thieme-connect.de More contemporary methods include the reaction of 2-fluorobenzonitriles or 2-iodobenzonitriles with hydrazine to yield 1H-indazol-3-amines. thieme-connect.de

Palladium-Catalyzed Cross-Coupling Strategies for Substitutionnih.govrsc.org

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and the functionalization of indazoles is no exception. researchgate.net The Suzuki-Miyaura coupling, for instance, is a highly efficient method for creating C(sp²)-C(sp²) bonds and has been successfully applied to introduce aryl groups at various positions of the indazole ring. nih.govrsc.org This reaction typically involves the coupling of a halo-indazole with a boronic acid in the presence of a palladium catalyst and a base. nih.gov

Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are employed for N-arylation or N-alkylation. smolecule.com Direct arylation of the indazole core is also possible, providing a more atom-economical approach by avoiding the pre-functionalization required for traditional cross-coupling reactions. nih.gov For instance, the C3 arylation of 1H-indazoles has been achieved using palladium acetate (B1210297) as a catalyst. nih.govmdpi.com

| Coupling Reaction | Reactants | Catalyst System | Position | Ref. |

| Suzuki-Miyaura | C7-bromo-4-substituted-1H-indazoles, Boronic acids | Palladium catalyst, Base | C7 | nih.govrsc.org |

| Direct C3 Arylation | 1H-indazole, Aryl iodides | Pd(OAc)₂, PPh₃ | C3 | nih.gov |

| Negishi Coupling | 3-zincated indazoles, Aryl halides | Palladium catalyst | C3 | nih.gov |

Microwave-Assisted Synthesis Techniquesresearchgate.net

Microwave-assisted organic synthesis has gained significant traction due to its ability to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. ajrconline.orgheteroletters.org The synthesis of indazoles has greatly benefited from this technology. ajrconline.orgresearchgate.net

One prominent microwave-assisted method involves the one-pot, two-step synthesis of 1-aryl-1H-indazoles. This process starts with the microwave heating of 2-halobenzaldehydes or 2-haloacetophenones with phenylhydrazines to form arylhydrazones, which are then cyclized via a copper-catalyzed N-arylation, also under microwave irradiation. researchgate.net This method has been shown to be effective for a range of substrates, including those with iodo, bromo, and chloro substituents. researchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. heteroletters.org

Targeted Functionalization and Derivatization Approaches

Once the 1H-indazole core is synthesized, further modifications can be made to introduce specific functional groups at desired positions, such as in the case of this compound.

Regioselective Bromination and Methoxylationnih.gov

The introduction of bromo and methoxy groups onto the indazole ring requires careful control of regioselectivity. The directing effects of existing substituents on the ring play a crucial role in determining the position of incoming electrophiles.

Regioselective bromination, for example at the C7 position of 4-substituted 1H-indazoles, has been achieved using N-bromosuccinimide (NBS). nih.gov The regioselectivity of halogenation is often influenced by the electronic nature and steric hindrance of the substituents already present on the indazole ring. thieme-connect.de

The introduction of a methoxy group can be accomplished through various methods. One common approach is the nucleophilic aromatic substitution of a suitably activated halo-indazole with a methoxide (B1231860) source. Alternatively, a hydroxyl group on the indazole ring can be methylated using a reagent like dimethyl sulfate (B86663) or methyl iodide. researchgate.net The synthesis of 6-bromo-5-methoxy-1-methyl-1H-indazole can start from 6-bromoindazole, which is then treated with sodium methoxide. smolecule.com

Chemical Transformation of Halogen and Methoxy Groupsresearchgate.netnih.govheteroletters.org

The bromo and methoxy groups on the this compound scaffold serve as versatile handles for further chemical transformations, allowing for the synthesis of a diverse library of derivatives.

The bromine atom is particularly useful for undergoing further cross-coupling reactions. For example, a C7-bromo-indazole can be readily arylated via a Suzuki-Miyaura cross-coupling reaction. nih.gov The bromine can also be replaced by other functional groups through nucleophilic substitution or other transition metal-catalyzed processes. ambeed.com

The methoxy group can also be a site for chemical modification. Demethylation can reveal a hydroxyl group, which can then be used for further functionalization, such as etherification or esterification.

| Transformation | Reactant | Reagents/Catalyst | Product | Ref. |

| Suzuki-Miyaura Coupling | 7-Bromo-4-sulfonamido-1H-indazole | Aryl boronic acids, Pd catalyst, Base | 7-Aryl-4-sulfonamido-1H-indazole | nih.gov |

| Nucleophilic Substitution | Bromo-indazole | Various nucleophiles | Substituted indazole | ambeed.com |

| Demethylation | Methoxy-indazole | Demethylating agents (e.g., BBr₃) | Hydroxy-indazole | - |

Formation of Fused and Bridged Heterocyclic Systems

The inherent reactivity of the this compound scaffold allows it to participate in various cyclization reactions to form intricate fused or bridged heterocyclic systems. ambeed.com These reactions typically involve the strategic functionalization of the indazole core, followed by intramolecular ring-closure to construct additional rings.

One established pathway to fused indazoles involves the condensation of 2-acylcyclohexanone derivatives with hydrazine. thieme-connect.de For instance, starting with a appropriately substituted 2-(hydroxymethylene)cyclohexanone and reacting it with a hydrazine can yield tetrahydro-indazolone structures. By extension, a custom-synthesized cyclohexanone (B45756) bearing functionalities that can be converted to the bromo and methoxy groups post-cyclization could provide a route to fused systems derived from the target indazole.

Another powerful method is the 1,7-electrocyclization of azomethine ylides. This approach has been successfully used to prepare indazolo[3,2-a]-β-carbolines and isoquinoline-fused indazole N-oxides. thieme-connect.de The synthesis often starts from a substituted 2-nitrobenzaldehyde (B1664092) which undergoes condensation and subsequent cyclization. Aldehydes with bromo and alkoxy substituents have been utilized in these reactions, suggesting a viable, albeit potentially low-yielding, route to complex fused systems based on the 5-bromo-6-methoxy pattern. thieme-connect.de

Furthermore, the bromine atom on the indazole ring is a key handle for intramolecular cross-coupling reactions. Palladium-catalyzed reactions, for example, can be designed where a side chain, introduced at the N1 position or the C3 position, contains a nucleophilic group or a coupling partner. This can then react intramolecularly with the C5-bromo position to forge a new ring, leading to the formation of tricyclic or tetracyclic fused indazole derivatives.

Table 1: Potential Strategies for Fused/Bridged Systems from this compound

| Synthetic Strategy | Key Precursors/Intermediates | Resulting System |

|---|---|---|

| Condensation/Cyclization | Substituted 2-acylcyclohexanones, Hydrazine | Tetrahydro-indazolone derivatives |

| 1,7-Electrocyclization | Substituted 2-nitrobenzaldehydes, Amino acids | Fused Indazole N-Oxides, Indazolo-β-carbolines |

Synthesis of Hybrid Indazole Scaffolds (e.g., Triazole-Indazole)

Hybrid molecules, which combine two or more distinct pharmacophores, represent a powerful strategy in drug discovery. The fusion of an indazole moiety with a triazole ring has garnered significant attention. A highly efficient method for creating these hybrid scaffolds is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". banglajol.inforesearchgate.net

The synthesis of 1,2,3-triazole derivatives tethered to an indazole core typically follows a two-step sequence. banglajol.inforesearchgate.netbanglajol.info

Propargylation: The starting material, this compound, is N-alkylated using propargyl bromide. This reaction introduces a terminal alkyne group onto the N1 position of the indazole ring. The reaction is often carried out in the presence of a base like potassium carbonate in a suitable solvent such as acetone. banglajol.info

Cycloaddition: The resulting 1-propargyl-5-bromo-6-methoxy-1H-indazole is then reacted with a variety of organic azides (R-N₃) in the presence of a copper(I) catalyst. This 1,3-dipolar cycloaddition reaction is highly specific and efficient, leading to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring that links the indazole core to another functional group (R). banglajol.infomdpi.com

This modular approach allows for the creation of a large library of diverse indazole-triazole hybrids by simply varying the azide (B81097) component. banglajol.info

Table 2: Synthesis of Indazole-Triazole Hybrids via CuAAC Click Chemistry

| Indazole Intermediate | Azide Reactant (R-N₃) | Hybrid Product |

|---|---|---|

| 1-Propargyl-5-bromo-6-methoxy-1H-indazole | 2-Azido-N-arylacetamide | 2-(4-((5-Bromo-6-methoxy-1H-indazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-arylacetamide |

| 1-Propargyl-5-bromo-6-methoxy-1H-indazole | Benzyl Azide | 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-5-bromo-6-methoxy-1H-indazole |

Advancement of Synthetic Efficiency and Yield

Improving the efficiency, yield, and environmental footprint of synthetic routes is a continuous goal in chemical research. Several advancements have been reported for the synthesis of indazoles and their derivatives, which are applicable to this compound.

One significant improvement involves the direct conversion of substituted indoles into 1H-indazole-3-carboxaldehydes. An optimized procedure using a nitrosating mixture (NaNO₂/HCl) with slow, controlled addition of the indole (B1671886) substrate at low temperatures has been shown to dramatically increase yields. For example, the conversion of 5-bromo-indole to 5-bromo-1H-indazole-3-carboxaldehyde saw yields increase from as low as 13% to 94% under optimized conditions. nih.govrsc.org This provides a highly efficient route to a key intermediate that can be further elaborated.

Transition metal catalysis has also revolutionized the synthesis and functionalization of indazoles. mdpi.com

Palladium-catalyzed cross-coupling reactions are instrumental for modifying the bromo-substituted core. The Suzuki-Miyaura coupling allows for the introduction of aryl or heteroaryl groups at the C5 position by reacting this compound with various boronic acids. researchgate.net Similarly, the Buchwald-Hartwig amination enables the efficient formation of C-N bonds. smolecule.com These methods are characterized by high yields, functional group tolerance, and predictable regioselectivity.

Copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones provides a versatile approach to the 1H-indazole core itself, often with good tolerance for various functional groups. mdpi.com

More recent innovations include silver(I)-mediated intramolecular oxidative C-H amination. This method enables the efficient construction of the indazole ring system and is particularly effective for synthesizing 3-substituted indazoles that are challenging to access through other means. acs.orgacs.org Additionally, photochemical approaches that use visible light to promote cyclization offer a green chemistry alternative, often proceeding without the need for metal catalysts or solvents. smolecule.com

Table 3: Comparison of Synthetic Methods for Indazole Derivatives

| Method | Key Features | Typical Yields | Advantages |

|---|---|---|---|

| Optimized Nitrosation of Indoles | Slow addition, low temperature | High (up to 94%) nih.govrsc.org | High yield for key aldehyde intermediate, direct conversion. |

| Pd-Catalyzed Cross-Coupling | Suzuki, Buchwald-Hartwig reactions | Good to Excellent researchgate.net | High efficiency, broad substrate scope, late-stage functionalization. |

| Cu-Catalyzed Cyclization | From o-haloaryl N-sulfonylhydrazones | Good mdpi.com | Versatile for core synthesis, good functional group tolerance. |

| Ag(I)-Mediated C-H Amination | Intramolecular oxidative cyclization | Moderate to Good acs.org | Efficient for otherwise difficult 3-substituted indazoles. |

Pharmacological Investigations and Biological Activities of 5 Bromo 6 Methoxy 1h Indazole Derivatives

Anti-inflammatory and Immunomodulatory Effects

Indoleamine-2,3-dioxygenase1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune regulation by catalyzing the first and rate-limiting step of tryptophan catabolism. nih.gov Overexpression of IDO1 in the tumor microenvironment is a key mechanism of immune evasion, making it a significant target for cancer immunotherapy. nih.govbohrium.com While specific research on 5-Bromo-6-methoxy-1H-indazole derivatives as IDO1 inhibitors has not been extensively published, studies on structurally related 4,6-substituted-1H-indazoles have demonstrated the potential of this scaffold as a source of potent IDO1 inhibitors. bohrium.comnih.gov

Research into a series of 4,6-substituted-1H-indazole derivatives identified compounds with dual inhibitory activity against both IDO1 and tryptophan 2,3-dioxygenase (TDO), another important enzyme in tryptophan metabolism. bohrium.comnih.gov In these studies, modifications at the 4- and 6-positions of the indazole ring were crucial for inhibitory potency. For instance, a series of 6-bromo-1H-indazole-4-amines were synthesized to explore structure-activity relationships (SARs). bohrium.com One of the most potent compounds from this series, compound 35 (4-((6-bromo-1H-indazol-4-yl)amino)butane-1,2-diol), displayed significant IDO1 inhibition with an IC50 value of 0.74 μM in enzymatic assays and 1.37 μM in HeLa cells. bohrium.comnih.gov This compound also showed promising TDO inhibition, highlighting its potential as a dual inhibitor. nih.gov These findings suggest that the 1H-indazole core, particularly with a bromine substitution, is a viable template for developing novel IDO1 inhibitors for cancer immunotherapy. nih.gov

| Compound | Substitution Pattern | IDO1 Enzymatic IC50 (μM) | IDO1 Cellular IC50 (μM) | TDO Enzymatic IC50 (μM) | TDO Cellular IC50 (μM) |

|---|---|---|---|---|---|

| Compound 35 | 6-Bromo, 4-((dihydroxybutyl)amino) | 0.74 | 1.37 | 2.93 | 7.54 |

Antimicrobial Efficacy

The indazole nucleus is a key structural motif in the development of new antimicrobial agents. Derivatives have been reported to possess a broad spectrum of activity against various pathogens, including bacteria and fungi. orientjchem.org

While direct studies on the antibacterial properties of this compound are limited, research on related bromo-indazole derivatives confirms the antibacterial potential of this chemical class. A series of novel 4-bromo-1H-indazole derivatives were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov These compounds showed notable activity, particularly against Gram-positive bacteria like Staphylococcus epidermidis and Streptococcus pyogenes. nih.gov For example, one derivative in the study demonstrated an activity of 4 µg/mL against penicillin-susceptible S. pyogenes, which was 32 times more active than the reference compound 3-methoxybenzamide (B147233) (3-MBA). nih.gov

In another study, a novel class of indazole derivatives was discovered to be potent inhibitors of bacterial DNA gyrase B (GyrB), a clinically validated target for antibiotics. nih.gov This work, guided by structure-based drug design, led to indazoles with excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, a series of 1,2,3-triazole derivatives tethered with a 6-bromo-1H-indazole core were synthesized and evaluated for their antimicrobial efficacy, with several compounds expressing moderate to good inhibition against various bacterial strains. researchgate.netbanglajol.info

| Compound Class | Target Organism | Activity/MIC | Mechanism of Action |

|---|---|---|---|

| 4-bromo-1H-indazole derivatives | S. pyogenes PS | 4 µg/mL | FtsZ Inhibition |

| 4-bromo-1H-indazole derivatives | Penicillin-Resistant S. aureus | 256-fold more potent than 3-MBA | FtsZ Inhibition |

| Indazole derivatives | MRSA, S. pneumonia, E. faecalis | Excellent Activity | Gyrase B (GyrB) Inhibition |

| 6-bromo-1H-indazole-triazole analogs | Various bacterial strains | Moderate to Good Inhibition | Not specified |

The exploration of indazole derivatives has also extended to their potential as antifungal agents. In a study evaluating newly synthesized N-methyl-3-aryl indazoles, several compounds were tested against the fungal strain Candida albicans. orientjchem.org The results indicated that some derivatives exhibited moderate activity against this opportunistic pathogen. orientjchem.org Similarly, the evaluation of 6-bromo-1H-indazole derivatives bearing a 1,2,3-triazole moiety also included testing against fungal strains, where moderate to good inhibitory activity was observed. researchgate.net These findings underscore the potential of the bromo-indazole scaffold as a basis for the development of new antifungal therapeutics, although specific data for the 5-bromo-6-methoxy variant is not yet available.

Antiviral Applications

The search for novel antiviral agents has led to the investigation of various heterocyclic compounds, with the indazole scaffold emerging as a structure of interest.

The main protease (MPro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.govscienceopen.com The indazole scaffold has been identified as a promising candidate for designing MPro inhibitors. nih.gov In one study, novel thiazolyl-indazole derivatives were synthesized and evaluated for their ability to inhibit MPro. nih.gov The most potent compound from this series, which contained a phenylthiazole moiety, inhibited protease activity with an IC50 of 92.9 μM. nih.govnih.gov The binding of these compounds was driven by interactions such as π-stacking with the His41 residue in the enzyme's active site. nih.gov Although these studies did not specifically involve this compound, they demonstrate that the indazole core is a valid starting point for the development of novel non-covalent inhibitors of the SARS-CoV-2 main protease.

| Compound Class | Target | IC50 | Key Interactions |

|---|---|---|---|

| Thiazolyl-indazole derivative | SARS-CoV-2 MPro | 92.9 μM | π-stacking with His41, S/π interactions with Met49 and Met165 |

Metabolic Disorder Therapeutics

Based on a review of the current scientific literature, there is no available research data linking this compound or its direct derivatives to therapeutic applications for metabolic disorders such as obesity, diabetes, or hyperlipidemia.

Alpha-Glucosidase and Alpha-Amylase Inhibition

A key therapeutic strategy for managing type 2 diabetes mellitus involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. eurekaselect.com By slowing the digestion of carbohydrates, inhibitors of these enzymes can reduce postprandial hyperglycemia. eurekaselect.com Research has shown that derivatives of the indazole scaffold can be effective inhibitors of these enzymes.

For instance, a series of indeno[1,2-c]pyrazol-4(1H)-ones, which incorporate a related heterocyclic structure, were synthesized and evaluated for their antidiabetic effects. Among these, the derivative 1-(6-Bromobenzo[d]thiazol-2-yl)-3-methylindeno[1,2-c]pyrazol-4(1H)-one (compound 4e) demonstrated more potent inhibition of α-glucosidase than the standard drug, Acarbose. nih.gov Another compound from the same study showed good inhibitory activity against α-amylase. nih.gov

Similarly, studies on 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides, which share structural similarities, revealed that halogenated derivatives possess dual inhibitory activity. A compound featuring a 6-bromo substitution (compound 3a) showed strong activity against α-glucosidase and significant inhibition of α-amylase when compared to acarbose. The introduction of an additional halogen, as seen in a 6-bromo-8-iodo substituted derivative (compound 3i), further increased the inhibitory effect against both enzymes. researchgate.net

These findings highlight the potential of incorporating a bromo-substituent on the indazole-like core to develop effective dual inhibitors of α-glucosidase and α-amylase.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

|---|---|---|---|---|

| 6-bromo-2-phenyl derivative (3a) | α-Glucosidase | 1.08 ± 0.02 | Acarbose | 4.40 ± 0.05 |

| α-Amylase | 5.33 ± 0.01 | 2.92 ± 0.02 | ||

| 6-bromo-8-iodo-2-phenyl derivative (3i) | α-Glucosidase | 1.01 ± 0.05 | 4.40 ± 0.05 | |

| α-Amylase | 1.18 ± 0.06 | 2.92 ± 0.02 |

Glucokinase Activation

Glucokinase (GK) plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes. Activators of glucokinase are considered a promising therapeutic approach for type 2 diabetes as they can enhance glucose-stimulated insulin (B600854) secretion and increase hepatic glucose uptake. While this mechanism is a significant area of antidiabetic research, literature specifically detailing the activity of this compound derivatives as glucokinase activators is not widely available. The development of small-molecule GK activators remains an important goal in diabetes therapy, but the focus of published research on the indazole scaffold has primarily been on other molecular targets.

G-Protein Coupled Receptor (GPR) Agonism (e.g., GPR120, GPR40)

G-protein coupled receptors GPR120 (also known as FFAR4) and GPR40 (FFAR1) are activated by free fatty acids and have emerged as important targets for the treatment of metabolic disorders. nih.govresearchgate.net Agonism at these receptors can stimulate the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin secretion. researchgate.net

The indazole scaffold has been identified as a promising starting point for the development of selective GPR120 agonists. Researchers identified an indazole-6-phenylcyclopropyl-carboxylic acid series and conducted structure-activity relationship (SAR) studies to optimize potency for GPR120. A key finding was that specific structural motifs could confer selectivity for GPR120 over the related GPR40 receptor, which is a significant challenge in the field. These indazole derivatives demonstrated efficacy in oral glucose tolerance studies, indicating their potential as in vivo probes for metabolic disease.

Neuropharmacological Activities

The indazole core is a privileged structure in the development of agents targeting the central nervous system, with derivatives showing potential in treating neurodegenerative diseases.

Neuroprotection and Tau Hyperphosphorylation Inhibition

The abnormal hyperphosphorylation of the tau protein is a central pathological feature of Alzheimer's disease and other tauopathies. researchgate.net Inhibiting this process is a key therapeutic strategy. Research has demonstrated that indazole derivatives can exert neuroprotective effects by targeting pathways involved in tau phosphorylation.

A notable example is the indazole derivative 6-amino-1-methyl-indazole (AMI) , which was found to inhibit tau hyperphosphorylation. researchgate.net In in vitro studies using SH-SY5Y cells, AMI treatment increased cell viability, reduced apoptosis, and significantly decreased the expression of phosphorylated tau and the upstream kinase GSK-3β. researchgate.net In animal models of Parkinson's disease, a condition also associated with tau pathology, AMI preserved dopaminergic neurons and improved behavioral symptoms. researchgate.net These findings position indazole derivatives as promising candidates for developing treatments for neurodegenerative diseases characterized by tauopathy. researchgate.net Additionally, other studies have noted that certain 5-substituted indazole derivatives exhibit neuroprotective effects against Aβ-induced cell death in human neuroblastoma cells. nih.gov

JNK Protein Kinase Inhibition

c-Jun N-terminal kinases (JNKs), particularly the JNK3 isoform which is primarily expressed in the brain, are key mediators of neuronal apoptosis and have been implicated in the pathogenesis of neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.gov Consequently, selective JNK3 inhibitors are sought after as potential neuroprotective agents.

The indazole scaffold has proven to be a valuable template for designing potent and selective JNK3 inhibitors. nih.gov N-aromatic substituted indazole derivatives have been identified that can bind to and suppress JNK3 activity. One study led to the development of a novel JNK3 isoform-selective inhibitor containing an indazole scaffold that showed excellent inhibitory activity (IC₅₀ = 85.21 nM) and over 100-fold selectivity for JNK3 compared to JNK1 and JNK2. nih.gov This compound exhibited significant neuroprotective effects in both in vitro and in vivo models of Parkinson's disease by blocking JNK3-mediated signaling pathways. nih.gov The ability of the rigid indazole structure to facilitate brain penetration further enhances its suitability for developing CNS-targeted therapies.

Antioxidant Properties

Oxidative stress is a key contributor to the pathology of numerous diseases, including diabetes and neurodegenerative disorders. Compounds with the ability to scavenge free radicals and inhibit lipid peroxidation can offer therapeutic benefits. Indazole and its derivatives have been investigated for their antioxidant potential.

In an in vitro study, indazole and its derivatives, 5-aminoindazole (B92378) and 6-nitroindazole (B21905) , were evaluated for their free radical scavenging activity. The compounds demonstrated a concentration-dependent ability to inhibit the generation of 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals and to inhibit lipid peroxidation. researchgate.net Among the tested compounds, 6-nitroindazole showed the highest inhibition of DPPH radical generation, while 5-aminoindazole was most effective at inhibiting lipid peroxidation. researchgate.net These results suggest that the indazole nucleus can be modified to produce compounds with significant antioxidant properties. researchgate.net

| Compound | Assay | Concentration | % Inhibition |

|---|---|---|---|

| Indazole | DPPH Radical Scavenging | 200 µg/ml | 57.21% |

| Lipid Peroxidation | 200 µg/ml | 64.42% | |

| 5-aminoindazole | DPPH Radical Scavenging | 200 µg/ml | 51.21% |

| Lipid Peroxidation | 200 µg/ml | 81.25% | |

| 6-nitroindazole | DPPH Radical Scavenging | 200 µg/ml | 72.60% |

| Lipid Peroxidation | 200 µg/ml | 78.75% |

Structure Activity Relationship Sar Studies and Computational Drug Design

Elucidation of Key Structural Motifs for Biological Efficacy

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring structure. nih.gov SAR studies on various indazole series have demonstrated that modifications at different positions can significantly influence their potency and selectivity as, for example, kinase inhibitors or receptor antagonists. acs.orgnih.gov For instance, SAR analysis of indazole derivatives as inhibitors of the IDO1 enzyme suggested that substituent groups at both the 4-position and 6-position of the indazole scaffold played a crucial role in the inhibition. nih.gov

The presence of specific functional groups, such as bromine and methoxy (B1213986) substituents, is a key strategy in drug design to modulate the pharmacological profile of a lead compound.

The bromine atom at the 5-position can significantly influence the compound's interaction with biological targets. ump.edu.pl Halogens like bromine can participate in "halogen bonding," a type of non-covalent interaction where the halogen acts as a Lewis acid (an electron acceptor). acs.org This interaction can be crucial for conferring specificity in protein-ligand complexes. acs.org The introduction of bromine into a molecule can increase therapeutic activity, favorably affect metabolism, and enhance the duration of action. ump.edu.plump.edu.pl In some series of compounds, the addition of a bromine atom has been shown to be highly favorable for potency. researchgate.net For example, in a study on indole-based Schiff bases, a derivative with a 3-bromophenyl group exhibited the highest inhibitory activity against α-glucosidase. mdpi.com This highlights the potential of bromine to form critical interactions, such as hydrophobic and halogen bonds, that stabilize the ligand within the receptor site. mdpi.com

The methoxy group (-OCH3) at the 6-position is another prevalent substituent in medicinal chemistry, known to influence ligand-target binding, physicochemical properties, and metabolic parameters. nih.gov A methoxy group can act as a hydrogen bond acceptor and its presence can enhance electronic delocalization and π-stacking interactions within an enzyme's active site. mdpi.com In certain molecular frameworks, an electron-donating methoxy group has been shown to favor affinity for specific receptors. nih.gov Furthermore, strategic placement of methoxy groups can enhance receptor binding and central nervous system permeability in some classes of compounds. mdpi.com

In Silico Methodologies in Indazole Research

Computational, or in silico, methods are indispensable tools in modern drug discovery for predicting how a molecule like 5-Bromo-6-methoxy-1H-indazole and its derivatives will interact with biological targets. These methods save time and resources by prioritizing the synthesis of the most promising compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method calculates a scoring function, often expressed as binding energy in kcal/mol, to estimate the strength of the interaction. Lower binding energy values typically indicate a more stable and favorable interaction.

Docking studies on various indazole derivatives have provided insights into their binding mechanisms with targets such as protein kinases. researchgate.netnih.gov For example, in a study of novel indazole derivatives targeting renal cancer-related proteins, docking analysis was used to identify the derivatives with the highest binding energies. rsc.org Similarly, docking of indazole derivatives into the active site of the aromatase enzyme, a target in breast cancer, helped identify compounds with good binding affinities and specific interactions with key amino acid residues like Arg115 and Met374.

The following table summarizes representative docking results for various indazole derivatives against different protein targets, illustrating the range of binding affinities observed in these types of studies.

| Compound Series | Protein Target (PDB ID) | Best Binding Energy (kcal/mol) | Key Interacting Residues |

| Indazole Scaffolds | VEGFR-2 (4AG8) | -7.39 | - |

| Indazole Scaffolds | VEGFR-2 (4AGD) | -6.99 | - |

| Indazole Analogs | Anticancer Target (2ZCS) | -7.45 | Tyr248, Lys273, Val268, Arg171 |

| Indazole Derivatives | Aromatase | -8.0 | Arg115, Thr310, Leu372, Leu477 |

| Indazole Derivatives | Renal Cancer Target (6FEW) | - | - |

Note: The data is compiled from studies on various indazole derivatives, not specifically this compound, to illustrate the application of the methodology. biotech-asia.orgproquest.com

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to various heterocyclic compounds, including indazole and indole (B1671886) derivatives, to guide the design of more potent agents. nih.govresearchgate.net For instance, a 2D-QSAR model for imidazo[4,5-b]pyridine derivatives against the MCF-7 cancer cell line showed a strong correlation (r² = 0.8507), indicating the model's predictive power. bpasjournals.com 3D-QSAR models, which also consider the three-dimensional properties of molecules, can further suggest that electrostatic effects might dominantly determine the binding affinities of compounds. bpasjournals.com These models help researchers understand which structural features, such as the presence of specific atoms or functional groups, are important for the desired biological effect. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights that static docking models cannot. By simulating the movements of atoms in the complex, MD can assess the stability of the binding pose, reveal conformational changes in the protein or ligand, and analyze the persistence of key interactions like hydrogen bonds. researchgate.netirbbarcelona.org

MD simulations have been used to study the stability of indazole derivatives when bound to protein kinases, demonstrating that certain compounds exhibit significant stability within the active site. researchgate.net In one study, simulations of an indazole-CYP2E1 complex were used to identify the likely pathways by which the ligand unbinds from the deeply buried active site, highlighting the roles of specific amino acid residues as "gatekeepers". nih.gov The stability of a ligand-protein complex during an MD simulation, often measured by the Root Mean Square Deviation (RMSD), is a key indicator of a viable drug candidate. Deviations within 1–3 Å are generally considered acceptable for small globular proteins, suggesting a stable complex. nih.gov

Computational Prediction of Pharmacokinetic Attributes

In modern drug discovery, the early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying viable drug candidates and reducing late-stage attrition. In silico computational tools play a vital role in forecasting these pharmacokinetic parameters, allowing chemists to prioritize compounds with favorable profiles. nih.govplos.org For the indazole class of compounds, computational methods are employed to evaluate druglikeness based on various physicochemical and structural features. ijcrt.org

While specific in silico ADMET prediction data for this compound is not extensively detailed in the public literature, general predictions for substituted indazoles and similar heterocyclic scaffolds suggest that they can be optimized to exhibit lead-like physical and pharmacokinetic properties. nih.gov The process involves calculating key descriptors that influence a molecule's behavior in the body. These descriptors typically include molecular weight, lipophilicity (logP), hydrogen bond donors and acceptors, polar surface area, and the number of rotatable bonds. ijcrt.org

Computational models predict that indazole derivatives can possess good oral bioavailability. nih.gov The bromo and methoxy substituents on the this compound scaffold would be expected to influence its pharmacokinetic profile, primarily by increasing lipophilicity, which can affect absorption and distribution.

Below is an interactive table representing typical ADMET parameters that are evaluated for drug candidates like this compound.

| Pharmacokinetic Parameter | Predicted Property/Descriptor | General Implication in Drug Discovery |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability | Models permeability across the intestinal epithelial cell barrier. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates if the compound can cross into the central nervous system. |

| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to act on targets. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |

| Excretion | Total Clearance | Estimates the rate at which the drug is removed from the body. |

| Toxicity | hERG Inhibition | Assesses the risk of cardiac toxicity. |

| Ames Mutagenicity | Predicts the potential of a compound to be mutagenic. |

Fragment-Based and Structure-Guided Drug Design Approaches

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. researchgate.net This approach uses small, low-molecular-weight molecules, or "fragments," that bind weakly to a biological target. nih.gov The indazole core is considered a "privileged fragment" in FBDD due to its ability to form key interactions with various protein targets, particularly kinases. nih.gov

The this compound scaffold represents a well-defined fragment. The indazole ring itself can engage in crucial hydrogen bonding interactions, while the substituents provide vectors for further optimization. nih.gov The bromine atom at the 5-position can occupy a hydrophobic pocket or serve as a handle for synthetic elaboration, while the methoxy group at the 6-position can also influence binding and solubility.

Structure-guided design, which relies on high-resolution structural information of the target-ligand complex (e.g., from X-ray crystallography), is used to evolve these initial fragment hits into more potent and selective inhibitors. nih.govresearchgate.net By visualizing how a fragment like this compound binds to a target, medicinal chemists can rationally design modifications to improve affinity and pharmacokinetic properties. This can involve "fragment growing," where chemical extensions are added to the fragment to engage with nearby pockets, or "fragment linking," where two or more fragments that bind to adjacent sites are connected. nih.gov Several potent kinase inhibitors have been developed by applying these principles to an indazole core. nih.govnih.gov

Conformational Analysis and Tautomeric Considerations of the Indazole Nucleus

The biological activity of a heterocyclic compound is intrinsically linked to its three-dimensional structure and the potential for tautomerism. The indazole ring exhibits annular tautomerism, existing in two primary forms: the 1H-indazole and the 2H-indazole. nih.govbeilstein-journals.org This phenomenon relates to the position of the single hydrogen atom on one of the two nitrogen atoms in the pyrazole (B372694) ring. beilstein-journals.org

This compound, as named, specifies the tautomeric form where the hydrogen is located on the N1 nitrogen atom. Conformational analysis of this molecule reveals a nearly planar bicyclic system. The substituents on the benzene (B151609) ring, the bromo group at position 5 and the methoxy group at position 6, will have preferred orientations relative to the ring system that minimize steric hindrance and optimize electronic interactions.

Theoretical and Experimental Characterization of Tautomers

The relative stability of indazole tautomers has been a subject of both theoretical and experimental investigation. researchgate.netmdpi.com Computational studies, often employing Density Functional Theory (DFT), and experimental methods like NMR spectroscopy have been used to characterize the tautomeric equilibrium. beilstein-journals.orgnih.gov

For the parent indazole and most substituted derivatives, the 1H-tautomer is consistently found to be thermodynamically more stable than the 2H-tautomer. nih.govbeilstein-journals.org The greater stability of the 1H form is attributed to its benzenoid character, which confers a higher degree of aromaticity compared to the quinonoid-like structure of the 2H-tautomer. beilstein-journals.org Theoretical calculations have estimated the energy difference between the two forms, confirming the predominance of the 1H tautomer. mdpi.comresearchgate.net While certain substitution patterns can sometimes shift this equilibrium, the 1H form is generally the major species observed in solution and the solid state. mdpi.com Therefore, this compound is expected to exist predominantly as the specified 1H tautomer under physiological conditions.

| Tautomer | Structural Feature | Relative Stability | Supporting Evidence |

|---|---|---|---|

| 1H-Indazole | Benzenoid structure, hydrogen on N1 | Thermodynamically more stable, predominant form | Theoretical calculations (DFT), NMR spectroscopy beilstein-journals.orgmdpi.comresearchgate.net |

| 2H-Indazole | Quinonoid-like structure, hydrogen on N2 | Thermodynamically less stable | Higher calculated energy, lower aromaticity beilstein-journals.orgmdpi.com |

Advanced Research Applications Beyond Therapeutics

Applications in Agrochemical Development

The global need for more efficient and environmentally benign agricultural solutions has spurred research into novel active compounds. The indazole skeleton is a recognized structural motif in the design of modern agrochemicals.

Indazole compounds are actively investigated for their potential as fungicides, insecticides, and miticides. googleapis.com The core structure can be chemically modified to create derivatives with potent and selective activity against various agricultural pests and pathogens. Research into related bromo-indazole compounds, such as 6-bromo-4-methoxy-1H-indazole, highlights their role in the creation of novel pesticides with targeted activity. myskinrecipes.com The presence of the bromine atom and the methoxy (B1213986) group on the 5-Bromo-6-methoxy-1H-indazole ring can influence the compound's biological activity, selectivity, and environmental degradation profile, making it a valuable precursor for the synthesis of next-generation crop protection agents.

Contributions to Materials Science

The electronic properties inherent to the indazole ring system make it an attractive candidate for the development of advanced functional materials. The strategic placement of substituents allows for the fine-tuning of these properties for specific applications.

Indazole derivatives are gaining attention within the field of organic electronics. researchgate.net The aromatic, electron-rich nature of the indazole core allows it to function as a component in organic semiconductors. These materials are crucial for the development of flexible displays, printable electronic circuits, and organic light-emitting diodes (OLEDs). While specific research on this compound in this area is still emerging, the fundamental properties of the indazole family suggest its potential as a building block for creating novel semiconductor materials with tailored electronic characteristics. researchgate.net

The application of indazole derivatives in photonic devices, which are components for creating, manipulating, or detecting light, is an area of growing interest. The ability to modify the indazole structure allows for the tuning of photophysical properties, such as light absorption and emission spectra. This makes them potential candidates for incorporation into materials for sensors, optical switches, and other light-interactive technologies.

Role in Diagnostic Tool Development

The development of sensitive and specific diagnostic tools is critical for early disease detection and monitoring. The unique chemical properties of substituted indazoles are being explored for their utility in creating advanced diagnostic agents. Derivatives of closely related compounds, like 5-Bromo-7-methyl-1H-indazole, are being researched for their potential use in diagnostic assays. chemimpex.com These assays often rely on the detection of specific biomarkers associated with diseases. The this compound structure can serve as a scaffold for designing probes that can bind to biological targets, potentially enabling their detection through imaging techniques or biosensors. chemimpex.com

Future Directions and Translational Research

The therapeutic potential of the indazole scaffold, a key component in several approved drugs, continues to drive research into novel derivatives like 5-Bromo-6-methoxy-1H-indazole. nih.govrsc.org This compound serves as a valuable building block for developing targeted therapies, particularly in oncology and inflammation. myskinrecipes.com Future research is focused on refining its structure to enhance therapeutic efficacy, exploring new disease applications, and overcoming developmental challenges.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-6-methoxy-1H-indazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalization of the indazole scaffold. A common approach is halogenation at the 5-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 0–25°C). Methoxy group introduction at the 6-position can be achieved via nucleophilic substitution or copper-mediated coupling. For example, highlights similar bromo-indazole syntheses using radical-mediated ring-closure or acid-catalyzed cyclization . Optimization parameters include:

- Catalyst selection : Copper(I) iodide for Ullmann-type couplings.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Temperature control : Low temperatures reduce side reactions.

Validation via TLC, HPLC, or mass spectrometry is critical to monitor intermediate purity.

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons in indazole ring).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~241.02 g/mol) and isotopic patterns for bromine.

- X-ray crystallography : For unambiguous structural confirmation, SHELXL () refines crystallographic data, resolving potential disorder in the indazole ring .

- Elemental analysis : Matches calculated vs. experimental C/H/N/Br percentages (e.g., C: 34.88%, H: 2.51%, N: 11.62%, Br: 33.14%).

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties or reactivity of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p) in Gaussian) provide insights into:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (methoxy group as electron donor, bromine as electron-withdrawing) .

- HOMO-LUMO gaps : Predict redox behavior (e.g., HOMO localized on indazole ring, LUMO on bromine).

- Reactivity trends : Compare activation energies for bromine displacement reactions. emphasizes hybrid functionals (e.g., B3LYP) for accuracy in thermochemical predictions .

Q. What strategies can resolve contradictions in experimental data, such as unexpected reaction outcomes or spectroscopic discrepancies?

Methodological Answer:

- Systematic replication : Vary reaction conditions (solvent, temperature, catalyst loading) to identify outliers.

- Cross-validation : Use complementary techniques (e.g., -NMR for fluorinated analogs in ) to confirm structural assignments .

- Computational validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes. stresses open-data practices to reconcile conflicting results .

Q. How can crystallographic data for this compound be refined using software like SHELXL?

Methodological Answer: SHELXL ( ) enables high-precision refinement:

- Twinning analysis : Use HKLF5 format for twinned datasets (common in halogenated heterocycles).

- Disorder modeling : Split positions for methoxy or bromine groups if electron density suggests flexibility.

- Validation tools : R-factor convergence (<5%), and CheckCIF/PLATON for geometry outliers. Recent SHELXL updates support anisotropic displacement parameters for heavy atoms (Br) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.